molecular formula C15H15N3O3S B11117043 N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11117043
M. Wt: 317.4 g/mol
InChI Key: JBNZRTLIMWUNSE-UHFFFAOYSA-N
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Description

N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole with 1-phenylpropylamine in the presence of a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzoxadiazole ring.

Scientific Research Applications

N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylpropyl)-formamide
  • N-(1-oximino-1-phenylpropyl-2)-α-phenylnitrone
  • Phenylacetone

Uniqueness

N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1-phenylpropyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-2-12(11-7-4-3-5-8-11)18-22(19,20)14-10-6-9-13-15(14)17-21-16-13/h3-10,12,18H,2H2,1H3

InChI Key

JBNZRTLIMWUNSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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